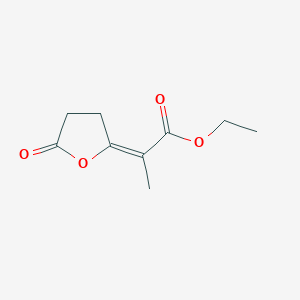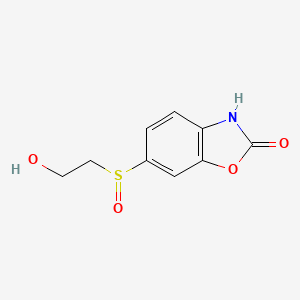![molecular formula C14H15NO3S B12884317 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid CAS No. 89150-28-7](/img/structure/B12884317.png)
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to an oxazole ring and a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4-(4-(methylthio)phenyl)acetophenone with acetic anhydride can yield the oxazole ring, which can then be further functionalized to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the regulation of inflammation and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation. The presence of the oxazole ring and the methylthio group allows it to interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylthio)phenyl-5-thiazolylacetic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: Lacks the methylthio group on the phenyl ring.
Uniqueness
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
89150-28-7 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-15-14(12(18-9)7-8-13(16)17)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
AFROAEDZUOVNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)

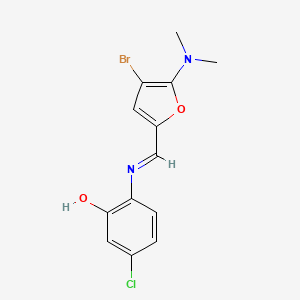
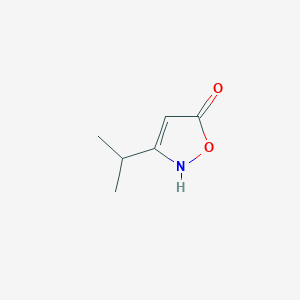
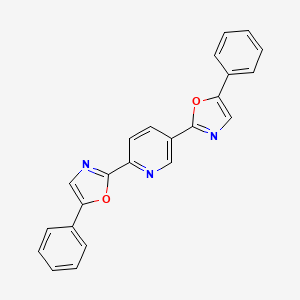
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

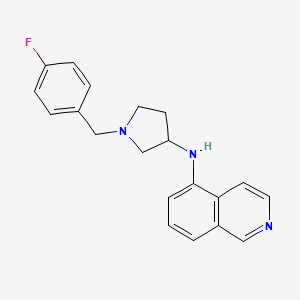
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
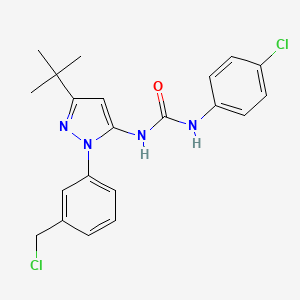
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
